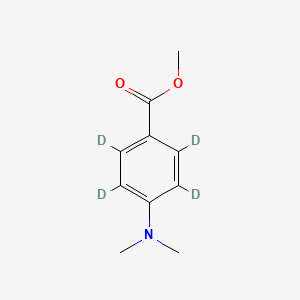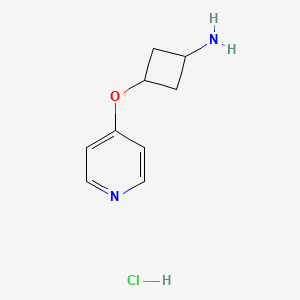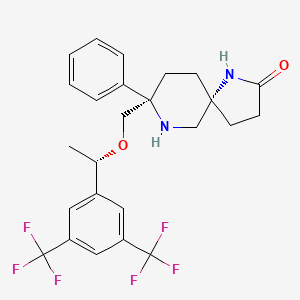
Rolapitant (1S,2R,3R)-Isomer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rolapitant (1S,2R,3R)-Isomer is a stereoisomer of Rolapitant, a selective and long-acting neurokinin-1 receptor antagonist. It is primarily used in the prevention of chemotherapy-induced nausea and vomiting. The (1S,2R,3R)-Isomer refers to the specific spatial arrangement of atoms in the molecule, which can significantly influence its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rolapitant (1S,2R,3R)-Isomer involves several steps, including the formation of the core structure and the introduction of specific functional groups. The process typically starts with the preparation of a key intermediate, followed by stereoselective reactions to ensure the correct spatial arrangement of atoms.
Formation of the Core Structure: The initial step involves the synthesis of a cyclopropane ring, which is a crucial part of the Rolapitant structure. This can be achieved through a cyclopropanation reaction using diazo compounds and alkenes under controlled conditions.
Introduction of Functional Groups:
Stereoselective Reactions: To obtain the (1S,2R,3R)-Isomer, stereoselective reactions are employed. These reactions use chiral catalysts or chiral starting materials to ensure the desired spatial arrangement of atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control.
化学反応の分析
Types of Reactions
Rolapitant (1S,2R,3R)-Isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can be employed to reduce double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalysts, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
Rolapitant (1S,2R,3R)-Isomer has several scientific research applications:
Chemistry: Used as a model compound to study stereoselective reactions and the effects of chirality on chemical properties.
Biology: Investigated for its interactions with neurokinin-1 receptors and its effects on cellular signaling pathways.
Medicine: Primarily used in the prevention of chemotherapy-induced nausea and vomiting. Research is ongoing to explore its potential in treating other conditions involving neurokinin-1 receptors.
Industry: Employed in the development of new pharmaceuticals and as a reference standard in quality control processes.
作用機序
Rolapitant (1S,2R,3R)-Isomer exerts its effects by selectively binding to neurokinin-1 receptors, which are involved in the emetic response. By blocking these receptors, the compound prevents the binding of substance P, a neuropeptide that triggers nausea and vomiting. This inhibition reduces the incidence and severity of chemotherapy-induced nausea and vomiting.
類似化合物との比較
Similar Compounds
Aprepitant: Another neurokinin-1 receptor antagonist used for similar indications.
Netupitant: A compound with a similar mechanism of action but different chemical structure.
Fosaprepitant: A prodrug of Aprepitant that is converted to the active form in the body.
Uniqueness
Rolapitant (1S,2R,3R)-Isomer is unique due to its long half-life, which allows for less frequent dosing compared to other neurokinin-1 receptor antagonists. Its specific stereochemistry also contributes to its high selectivity and potency in binding to neurokinin-1 receptors.
特性
分子式 |
C25H26F6N2O2 |
|---|---|
分子量 |
500.5 g/mol |
IUPAC名 |
(5R,8R)-8-[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22-,23-/m0/s1 |
InChIキー |
FIVSJYGQAIEMOC-GMWOSMDTSA-N |
異性体SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@@]2(CC[C@@]3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
正規SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


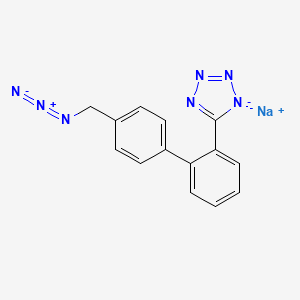
![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid](/img/structure/B13445382.png)
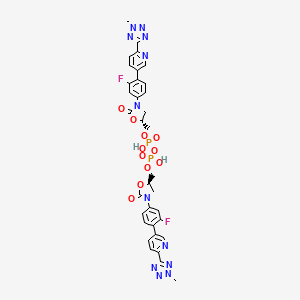
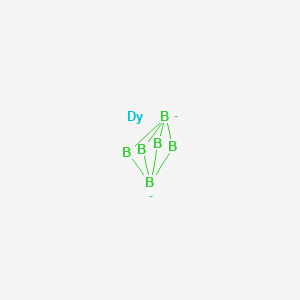
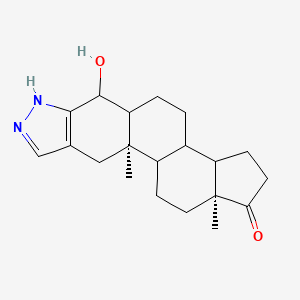
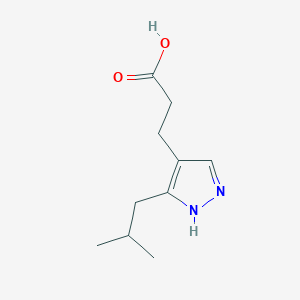
![methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride](/img/structure/B13445402.png)
amino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B13445416.png)
